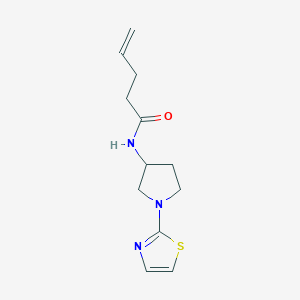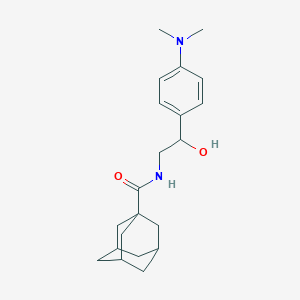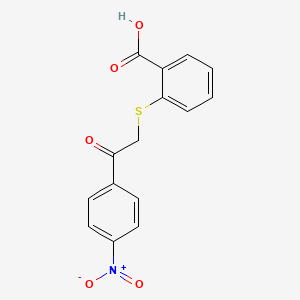![molecular formula C27H24N4O4 B2567379 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide CAS No. 298216-72-5](/img/structure/B2567379.png)
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
Research in chemical synthesis explores the reactivity of various compounds towards creating new chemical entities. For instance, compounds derived from reactions involving isoquinolines and related chemical structures have been extensively studied for their potential applications in medicinal chemistry and material science. The synthesis of dimethyl 1,2-dihydroisoquinolines through the reaction of isoquinoline and dimethyl acetylenedicarboxylate in the presence of amides highlights the versatility of these compounds in forming new derivatives with potential biological or industrial applications (Yavari, Ghazanfarpour-Darjani, Sabbaghan, & Hossaini, 2007).
Anticancer Properties
The study of isoquinoline derivatives in the search for novel anticancer agents is a promising area of research. A novel isoquinoline derivative was identified for its potential anticancer activity and its targeted delivery to tumor cells using transferrin-conjugated liposomes was explored, demonstrating superior antitumor activity compared to non-targeted controls and the free drug, showcasing the therapeutic potential of such compounds (Yang et al., 2015).
Anticonvulsant Activity
Hybrid compounds derived from isoquinoline analogs have been synthesized and evaluated for their anticonvulsant activity. These compounds, which combine chemical fragments of well-known antiepileptic drugs, displayed broad spectra of activity across preclinical seizure models, suggesting their potential as new anticonvulsant agents (Kamiński et al., 2015).
Photoelectric Conversion Efficiency
The co-sensitization with near-IR absorbing cyanine dyes to improve the photoelectric conversion of dye-sensitized solar cells is another innovative application of compounds related to isoquinolines. This approach has shown promising results in enhancing the efficiency of solar cells, indicating the potential of these compounds in renewable energy technologies (Wu et al., 2009).
Ligand Effects in Network Structures
Investigations into the effects of ligands on the structures of extended networks of transition-metal ions incorporating dicyanamide and related ligands have revealed the influence of methyl substituents on the resulting network structures. This research contributes to the understanding of how small changes in molecular structure can significantly impact the properties and applications of these complex materials (Armentano et al., 2006).
Eigenschaften
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4/c1-17-24(27(35)31(29(17)2)19-11-4-3-5-12-19)28-22(32)15-8-16-30-25(33)20-13-6-9-18-10-7-14-21(23(18)20)26(30)34/h3-7,9-14H,8,15-16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFIAXIFYORZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2567298.png)


![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2567308.png)
![methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2567309.png)

![7-methyl-6-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2567311.png)
![5-Methyl-3-(4-methylphenyl)-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2567312.png)


![3-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B2567316.png)

